(6-Fluoro-1H-indol-3-yl)boronic acid
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Overview
Description
(6-Fluoro-1H-indol-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H7BFNO2 and a molecular weight of 178.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated indole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
The synthesis of (6-Fluoro-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-fluoroindole using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium acetate, and at elevated temperatures. Industrial production methods may involve similar catalytic processes but optimized for larger scale and higher efficiency .
Chemical Reactions Analysis
(6-Fluoro-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Scientific Research Applications
(6-Fluoro-1H-indol-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluoro-1H-indol-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors . The molecular targets and pathways involved depend on the specific application and the structure of the boronic acid derivative.
Comparison with Similar Compounds
(6-Fluoro-1H-indol-3-yl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions but lacks the indole and fluorine functionalities.
(6-Bromo-1H-indol-3-yl)boronic acid: Similar to the fluoro derivative but with a bromine atom, which can affect reactivity and selectivity in chemical reactions.
(1H-Indol-3-yl)boronic acid: Lacks the fluorine substituent, which can influence the electronic properties and reactivity of the compound.
Properties
CAS No. |
1613450-39-7 |
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Molecular Formula |
C8H7BFNO2 |
Molecular Weight |
178.96 g/mol |
IUPAC Name |
(6-fluoro-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11-13H |
InChI Key |
VIEOMWAQBPBLGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=C1C=CC(=C2)F)(O)O |
Origin of Product |
United States |
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